molecular formula C10H20F2N2O2 B13570921 tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate

tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate

Katalognummer: B13570921
Molekulargewicht: 238.27 g/mol
InChI-Schlüssel: WOTXUMYBYAZMMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its specific reactivity and stability.

Vorbereitungsmethoden

The synthesis of tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate involves several steps. The synthetic route typically includes the reaction of tert-butyl carbamate with 2,2-difluoro-3-(methylamino)propyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of tert-butylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key biomolecules .

Vergleich Mit ähnlichen Verbindungen

tert-ButylN-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.

Eigenschaften

Molekularformel

C10H20F2N2O2

Molekulargewicht

238.27 g/mol

IUPAC-Name

tert-butyl N-[2,2-difluoro-3-(methylamino)propyl]-N-methylcarbamate

InChI

InChI=1S/C10H20F2N2O2/c1-9(2,3)16-8(15)14(5)7-10(11,12)6-13-4/h13H,6-7H2,1-5H3

InChI-Schlüssel

WOTXUMYBYAZMMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N(C)CC(CNC)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.